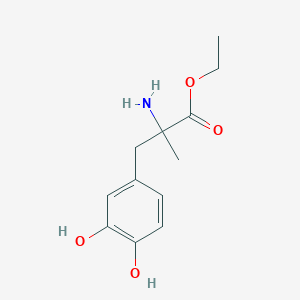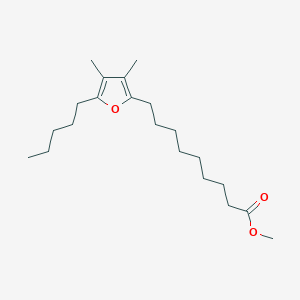
Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate: is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is a methyl ester derivative of a furan fatty acid, characterized by the presence of a furan ring substituted with dimethyl and pentyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, influencing biological pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
- Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate
- Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate
- Methyl 11,12-dimethyl-9-chlorononanoate
Uniqueness: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is unique due to the presence of both dimethyl and pentyl groups on the furan ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSSJJNHGYGOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508652 |
Source


|
| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81144-79-8 |
Source


|
| Record name | Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81144-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
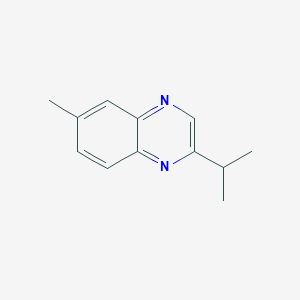
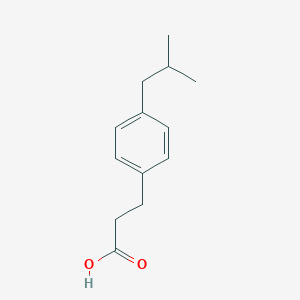

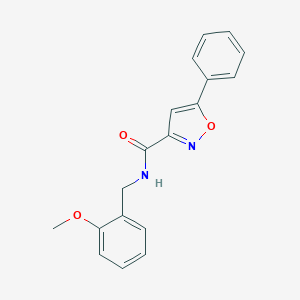
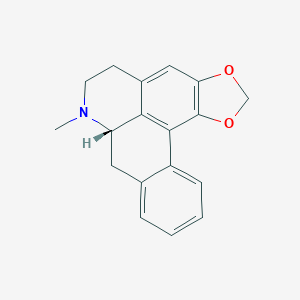

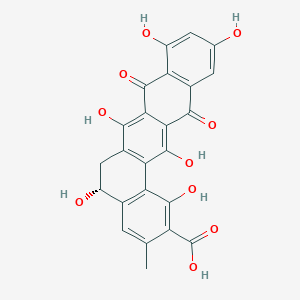
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
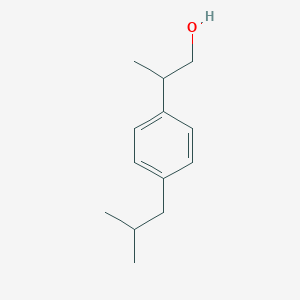
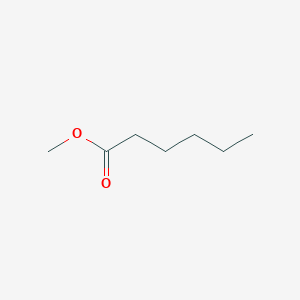
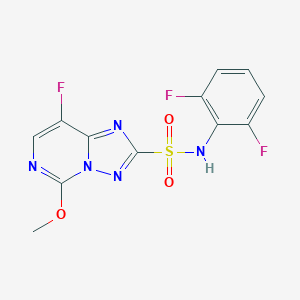
acetic acid](/img/structure/B129763.png)

